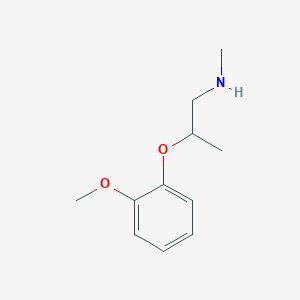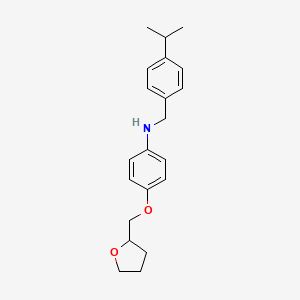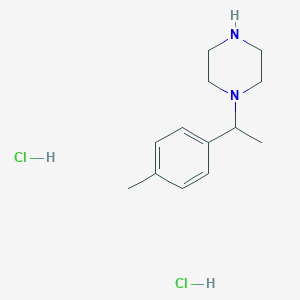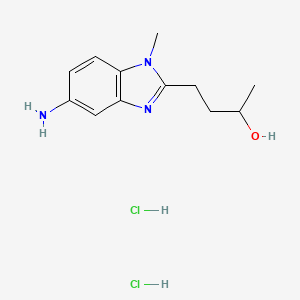![molecular formula C9H5F3N4O B1389527 7-羟基-2-甲基-5-(三氟甲基)吡唑并[1,5-a]嘧啶-3-腈 CAS No. 1198475-25-0](/img/structure/B1389527.png)
7-羟基-2-甲基-5-(三氟甲基)吡唑并[1,5-a]嘧啶-3-腈
描述
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 1198475-25-0 and a linear formula of C9H5F3N4O . It has a molecular weight of 242.16 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, in one study, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,14H,1H3 . This indicates that the compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 302 - 304°C .科学研究应用
抗癌活性
嘧啶衍生物因其抗癌特性而被广泛研究。已知它们对各种癌细胞系表现出优异的活性,并且可以通过抑制 CDK(细胞周期蛋白依赖性激酶)等酶诱导细胞凋亡。 嘧啶在 DNA 和 RNA 结构中的存在使其在广泛的治疗应用中发挥作用,包括 5-卤代衍生物,这些衍生物是首批用于测试生物活性的类似物 .
光漂白性能
吡唑并[1,5-a]嘧啶衍生物在光漂白应用中显示出潜力。 在连续激发后,这些化合物表现出荧光强度显着下降,表明良好的光漂白性能,与商业探针相当 .
对癌细胞的抑制活性
发现具有吡唑并[1,5-a]嘧啶结构的化合物对癌细胞表现出显着的抑制活性。 一些化合物对乳腺癌 (MCF-7) 和结肠癌 (HCT-116) 细胞系表现出优异的细胞毒活性,其 IC50 值表明其与索拉非尼等对照药物相比的效力 .
化学研究与合成
吡唑并[1,5-a]嘧啶衍生物可用于科学研究和合成相关化合物。 这些衍生物可用作合成具有潜在生物活性的更复杂分子的构建单元或中间体 .
作用机制
Target of Action
The primary target of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a halt in cell cycle progression, particularly at the G1 phase, and induce apoptosis . This makes it a potential candidate for cancer treatment, as it can selectively target tumor cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .
实验室实验的优点和局限性
The use of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, which can make it difficult to detect in certain experiments. In addition, its effects on biological targets can vary depending on the concentration and the environment.
未来方向
The potential applications of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile are still being explored. Future research could focus on its use as a therapeutic agent for various diseases and conditions, as well as its potential use in drug discovery. In addition, further research could focus on the mechanism of action of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its effects on biochemical and physiological processes. Finally, further research could focus on the development of new synthetic methods for the synthesis of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives.
安全和危害
生化分析
Biochemical Properties
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves inhibition of the enzyme activity, which can lead to alterations in cell cycle progression.
Cellular Effects
The effects of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by inhibiting CDK2/cyclin A2 activity . This inhibition leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has been associated with sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within different tissues, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and direct it to specific cellular compartments. These modifications are essential for the compound’s precise regulation of cellular processes.
属性
IUPAC Name |
2-methyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTDWJAVHBJLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)



